molecular formula C17H18FNO4 B255928 Dimethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B255928
M. Wt: 319.33 g/mol
InChI Key: ZDYBFSOIKXOITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly known as FDP, is a synthetic compound with potential pharmacological applications. It belongs to the dihydropyridine family of compounds and has been extensively studied for its therapeutic potential in various diseases.

Mechanism of Action

The mechanism of action of FDP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. FDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. FDP also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
FDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. FDP also reduces the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using FDP in lab experiments is its high purity and stability. FDP is also readily available and relatively inexpensive. However, one of the limitations of using FDP is its low solubility in water, which can make it difficult to administer in certain experimental settings. FDP also has a relatively short half-life in vivo, which can limit its effectiveness in certain therapeutic applications.

Future Directions

There are several future directions for research on FDP. One area of interest is the development of more efficient synthesis methods for FDP and related compounds. Another area of interest is the investigation of FDP's potential use in treating other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of FDP and to identify potential side effects and toxicity concerns.

Synthesis Methods

The synthesis of FDP involves the reaction of 4-fluorobenzaldehyde with 2,6-dimethyl-3,5-pyridinedicarboxylic acid in the presence of a catalyst. The resulting product is then treated with dimethyl sulfate to obtain FDP. The yield of the synthesis process is around 70-80%, and the purity of the final product is usually above 95%.

Scientific Research Applications

FDP has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities. FDP has also been investigated for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.

properties

Product Name

Dimethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C17H18FNO4

Molecular Weight

319.33 g/mol

IUPAC Name

dimethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H18FNO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3

InChI Key

ZDYBFSOIKXOITC-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC

Origin of Product

United States

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